molecular formula C24H29N5O2S B6563223 6-methyl-N-phenyl-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 946214-83-1

6-methyl-N-phenyl-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6563223
CAS No.: 946214-83-1
M. Wt: 451.6 g/mol
InChI Key: BPDFSSREWAUSKN-UHFFFAOYSA-N
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Description

6-methyl-N-phenyl-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a sulfonylated piperazine moiety. Its structure comprises a pyrimidine core with a 6-methyl group, an N-phenyl substituent at position 4, and a 2,4,5-trimethylbenzenesulfonyl group attached to the piperazine ring at position 2.

Properties

IUPAC Name

6-methyl-N-phenyl-2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2S/c1-17-14-19(3)22(15-18(17)2)32(30,31)29-12-10-28(11-13-29)24-25-20(4)16-23(27-24)26-21-8-6-5-7-9-21/h5-9,14-16H,10-13H2,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDFSSREWAUSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methyl-N-phenyl-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Pyrimidine Core : A six-membered ring containing nitrogen atoms that is crucial for biological activity.
  • Piperazine Ring : Known for its role in pharmacology, enhancing the compound's interaction with biological targets.
  • Benzenesulfonyl Group : Contributes to the compound's lipophilicity and potential binding interactions.

Biological Activity Overview

Research on similar compounds has indicated various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

A study focusing on 2,4,6-trimethylbenzenesulfonyl hydrazones , which share structural similarities with our compound, demonstrated significant antimicrobial properties. The most active derivative exhibited a minimum inhibitory concentration (MIC) ranging from 7.81 to 15.62 µg/mL against Gram-positive bacteria . This suggests that the sulfonyl group may enhance antibacterial activity.

Anticancer Activity

The compound's structural analogs have been investigated for their potential as histone deacetylase (HDAC) inhibitors. Such inhibitors are crucial in cancer therapy as they can reactivate silenced tumor suppressor genes . The presence of the piperazine moiety is believed to contribute to selective HDAC inhibition, enhancing the therapeutic profile against various cancer cell lines.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from studies on related compounds:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : The piperazine and pyrimidine components may interact with specific receptors or signaling pathways that regulate cell growth and apoptosis.

Research Findings and Case Studies

Several studies have provided insights into the biological activities associated with related compounds:

StudyFindingsCompound Tested
Significant antibacterial activity against Gram-positive strains2,4,6-trimethylbenzenesulfonyl hydrazones
Identified as potential HDAC inhibitors with anticancer propertiesVarious pyrimidine derivatives
Highlighted selective inhibition of PI5P4Kγ in cancer modelsThienylpyrimidines

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been identified as a potential lead in the development of pharmaceuticals targeting various biological pathways. Its structural features allow it to interact with specific biological targets effectively.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. The sulfonamide group in this compound is known to enhance its binding affinity to target proteins involved in cancer cell proliferation. For instance, research has shown that modifications in the pyrimidine ring can lead to increased potency against specific cancer cell lines, suggesting that this compound could be further optimized for anticancer drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. The presence of the piperazine moiety is crucial for enhancing the compound's interaction with bacterial membranes, thereby increasing its effectiveness against various pathogens. Preliminary tests have shown that it exhibits significant antibacterial activity, making it a candidate for further exploration as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of the 2,4,5-trimethylbenzenesulfonyl group contributes to the lipophilicity and overall bioactivity of the molecule.

Structural Feature Impact on Activity
Methyl groups on the benzene ringEnhance lipophilicity and membrane penetration
Piperazine linkageIncreases interaction with biological targets
Sulfonamide functionalityImproves binding affinity to target proteins

In Vitro Studies

In vitro studies have demonstrated that 6-methyl-N-phenyl-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine inhibits the growth of several cancer cell lines, including those resistant to conventional therapies. These findings underscore its potential as a novel therapeutic agent .

In Vivo Efficacy

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicate favorable absorption and distribution profiles, with promising outcomes in tumor reduction rates compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Sulfonyl Substituents

Key Compound : 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine (CAS: 946314-42-7)

  • Structural Difference : Replaces the 2,4,5-trimethylbenzenesulfonyl group with a 4-ethylbenzenesulfonyl moiety.
  • Molecular Formula : C₂₃H₂₇N₅O₂S vs. C₂₆H₂₉N₅O₂S (target compound) .

Pyrimidine Derivatives with Modified Piperazine Moieties

Key Compound : N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

  • Structural Difference : Lacks sulfonylation and features an N-butyl group instead of N-phenyl.
  • Impact: The absence of the sulfonyl group reduces electron-withdrawing effects, which may diminish receptor-binding specificity.

Key Compound : N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine (7u)

  • Structural Difference : Includes a benzyl group and deprotected piperazine.
  • Impact : The free piperazine nitrogen allows for protonation at physiological pH, enhancing aqueous solubility. This modification is critical for optimizing pharmacokinetic profiles in drug candidates .

Pyrimidine Derivatives with Alternative Core Modifications

Key Compound: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

  • Structural Difference: Adds a fluorophenyl and methoxyphenylaminomethyl group at positions 4 and 3.
  • Intramolecular hydrogen bonding (N–H⋯N) stabilizes the conformation, as observed in crystallographic studies .

Key Compound : 4-Methyl-6-phenylpyrimidin-2-amine

  • Impact : Reduced molecular complexity limits interaction with multi-target enzymes but may simplify synthesis and cost-effectiveness .

Tetrahydropyrido-Pyrimidine Hybrids

Key Compound : N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

  • Structural Difference : Incorporates a tetrahydropyrido ring fused to the pyrimidine core.
  • The 3-methylbenzenesulfonyl group offers moderate steric bulk compared to the 2,4,5-trimethyl variant .

Research Findings and Implications

  • Sulfonyl Group Effects : The 2,4,5-trimethylbenzenesulfonyl group in the target compound provides greater steric hindrance and electron-withdrawing capacity than 4-ethyl or 3-methyl analogs, which may enhance binding to hydrophobic enzyme pockets .
  • Piperazine Modifications : Sulfonylation of piperazine (as in the target compound) improves metabolic stability compared to free piperazine derivatives, which are prone to oxidation .
  • Biological Activity Trends: Fluorinated and methoxy-substituted pyrimidines (e.g., ) exhibit notable antimicrobial activity, suggesting the target compound’s trimethylsulfonyl group could be optimized for similar applications .

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